molecular formula C12H12N2O2 B13922186 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester

Cat. No.: B13922186
M. Wt: 216.24 g/mol
InChI Key: FXROTDHUIIQBMI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester is a heterocyclic compound featuring a fused pyrrole-pyridine core. The structure includes:

  • Pyrrolo[2,3-b]pyridine scaffold: A bicyclic system with a pyrrole ring fused to a pyridine ring at positions 2 and 2.
  • 3-position: A methyl ester (-COOCH₃), enhancing solubility and serving as a common prodrug motif.

This compound is of interest in medicinal chemistry due to the versatility of the pyrrolopyridine core, which is prevalent in kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-3-7-14-8-10(12(15)16-2)9-5-4-6-13-11(9)14/h3-6,8H,1,7H2,2H3

InChI Key

FXROTDHUIIQBMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=C1C=CC=N2)CC=C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester

Detailed Synthetic Route

Formation of Pyrrolo[2,3-b]pyridine Core

A key synthetic approach to pyrrolo[2,3-b]pyridines is described in patent WO2013181415A1, which outlines methods for large-scale preparation of substituted pyrrolo[2,3-b]pyridines using palladium-catalyzed cyclization reactions. The general procedure involves:

  • Starting from 2-aminopyridine derivatives.
  • Employing palladium catalysts such as PdCl2(PPh3)2 or Pd(PPh3)4 to facilitate intramolecular cyclization.
  • Using suitable alkyl or aryl halides as coupling partners.

This method enables the construction of the fused bicyclic system with high regioselectivity and yield.

Introduction of the Carboxylic Acid Methyl Ester Group

The 3-carboxylic acid methyl ester functionality can be introduced by:

  • Starting from 3-substituted pyridine-2-carboxylic acid methyl esters.
  • Conversion of the acid to the corresponding acyl chloride using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
  • Subsequent reaction with amines or amino-substituted heterocycles to form amides or esters.

A representative synthesis from a related study involved refluxing 6-(methoxycarbonyl)pyridine-2-carboxylic acid with thionyl chloride and DMF to form the acyl chloride intermediate, followed by reaction with 2-amino-substituted pyridines in the presence of triethylamine to afford the desired ester derivatives.

N-Alkylation with 2-Propen-1-yl Group

The N-alkylation of the pyrrole nitrogen with a 2-propen-1-yl (allyl) group is typically achieved by:

  • Treating the pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester with an allyl halide (e.g., allyl bromide or chloride).
  • Using a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.
  • Stirring the reaction mixture under controlled temperature to ensure selective N-alkylation without side reactions.

This step yields the target compound methyl 1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylate with good purity and yield.

Research Outcomes and Characterization

Yields and Purity

  • The palladium-catalyzed cyclization step provides moderate to high yields (60-85%) depending on substrate and conditions.
  • The acyl chloride formation and subsequent esterification typically achieve yields in the range of 70-88%.
  • N-alkylation reactions generally yield 75-90% of the desired product under optimized conditions.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the formation of the fused ring system and the presence of the allyl and methyl ester groups.
  • Infrared Spectroscopy (FT-IR): Characteristic absorption bands for ester carbonyl (~1735 cm^-1) and pyrrole N-H stretching (if unalkylated) or absence thereof (if alkylated) are observed.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 216.24 g/mol confirm the compound identity.
  • Elemental Analysis: CHNS analysis supports the expected elemental composition.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Pyrrolo[2,3-b]pyridine core formation 2-Aminopyridine derivative, Pd catalyst (PdCl2(PPh3)2), base, solvent 60-85 Intramolecular cyclization
Acyl chloride formation 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, SOCl2, DMF catalyst, reflux 70-88 Conversion to acyl chloride intermediate
Esterification / amide formation Acyl chloride, 2-amino substituted pyridine, triethylamine, reflux 70-88 Formation of methyl ester derivatives
N-Alkylation Allyl bromide, base (K2CO3 or NaH), DMF, room temp to reflux 75-90 Selective N-alkylation at pyrrole nitrogen

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester has been explored for various scientific research applications:

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position of the pyrrolopyridine ring is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name 1-Substituent Molecular Formula Molecular Weight Key Evidence
Target Compound Propenyl (allyl) C₁₂H₁₂N₂O₂ 216.24 -
Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Tosyl (p-toluenesulfonyl) C₁₆H₁₄N₂O₄S 330.36
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, ethyl ester H (unsubstituted) C₁₀H₁₀N₂O₂ 190.20
5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Phenylsulfonyl C₁₆H₁₃BrN₂O₄S 409.25

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Tosyl and phenylsulfonyl groups (e.g., ) increase molecular weight and may reduce metabolic stability compared to the allyl group.

Ester Group Variations at the 3-Position

The 3-carboxylic acid ester group influences lipophilicity and bioavailability:

Compound Name Ester Group Molecular Weight LogP (Predicted) Key Evidence
Target Compound Methyl 216.24 ~1.5 -
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, ethyl ester Ethyl 190.20 ~1.8
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butyl 344.17 ~3.2

Key Observations :

  • Methyl vs. Ethyl Esters : The ethyl ester has higher lipophilicity (LogP) than the methyl ester, which may affect membrane permeability.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight162.15 g/mol
CAS Number136818-50-3

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine possess a range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrrolo[2,3-b]pyridine derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For instance, compounds have demonstrated GI50 values in the nanomolar to micromolar range against cancer cells such as H460 and A549 .
  • Antimicrobial Properties : Some derivatives have been evaluated for their ability to inhibit bacterial growth. For example, certain esters showed good in vitro activity with a minimum inhibitory concentration (MIC) below 0.15 µM against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Pyrrolo[2,3-b]pyridine compounds have also been linked to anti-inflammatory activities. These effects are often mediated through the inhibition of specific inflammatory pathways and cytokine production.

The biological mechanisms through which 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects are diverse:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis .
  • Modulation of Immune Responses : Some studies suggest that these compounds can enhance immune responses or inhibit excessive inflammatory responses through various signaling pathways .
  • Interaction with Enzymes : Certain derivatives have been observed to interact with enzymes involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer properties. The results indicated that compounds with specific substituents at the 4-position significantly increased antiproliferative activity against breast cancer cell lines (EC50 values ranged from 0.5 to 5 µM) .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of methyl esters derived from pyrrolo[2,3-b]pyridine. The study found that these esters displayed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations .

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